4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine
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Overview
Description
4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine is an organic compound that belongs to the class of sulfonyl morpholines This compound is characterized by the presence of a morpholine ring substituted with a 3-chlorobenzenesulfonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-phenylmorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions and higher yields. The process involves:
Reactants: 3-chlorobenzenesulfonyl chloride and 2-phenylmorpholine
Catalyst: A suitable base such as triethylamine
Solvent: An organic solvent like dichloromethane
Temperature: Controlled to optimize the reaction rate and yield
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, solvents like dichloromethane, and bases like triethylamine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonyl derivatives.
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The phenyl group contributes to the compound’s binding affinity and specificity for its targets. The morpholine ring provides structural stability and enhances the compound’s solubility in organic solvents.
Comparison with Similar Compounds
Similar Compounds
- 3-chlorobenzenesulfonyl chloride
- 4-chlorobenzenesulfonyl chloride
- 3,4-dichlorobenzenesulfonyl chloride
Comparison
4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine is unique due to the presence of both a morpholine ring and a phenyl group, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfonyl-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-14-7-4-8-15(11-14)22(19,20)18-9-10-21-16(12-18)13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVVOVICHKLWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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